Galactinol

説明

Galactinol has been reported in Glycine max, Lens culinaris, and other organisms with data available.

Structure

3D Structure

特性

IUPAC Name |

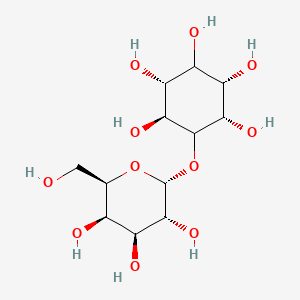

(1S,2R,4S,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20/h2-21H,1H2/t2-,3+,4+,5?,6-,7+,8+,9+,10-,11?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWMRQDBPZKXKG-ZNVDUFQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@H]([C@H](C([C@H]([C@@H]2O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10958068 | |

| Record name | Galactinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3687-64-7 | |

| Record name | Galactinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galactinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-O-α-D-galactopyranosyl-D-myo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALACTINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZE56L8UKR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthetic Pathway of Galactinol in Plants: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Galactinol (1-O-α-D-galactopyranosyl-L-myo-inositol) is a crucial alpha-galactoside that serves as the primary galactosyl donor for the biosynthesis of the Raffinose Family Oligosaccharides (RFOs) in higher plants. RFOs are implicated in a multitude of physiological processes, including carbon storage, phloem transport, and, most notably, cellular protection against abiotic stresses such as drought, salinity, and cold. The synthesis of this compound is the committed and rate-limiting step in the RFO pathway, making its biosynthetic machinery a key target for understanding and engineering stress tolerance in plants. This document provides an in-depth technical overview of the this compound biosynthetic pathway, its precursor pathways, relevant quantitative data, detailed experimental protocols, and pathway visualizations.

The Core Biosynthetic Pathway of this compound

The synthesis of this compound is a single enzymatic reaction catalyzed by This compound Synthase (GolS, EC 2.4.1.123) . This enzyme facilitates the transfer of a galactose moiety from an activated sugar donor, uridine diphosphate galactose (UDP-galactose), to the C1 hydroxyl group of myo-inositol.[1][2] This reaction is the central checkpoint for the entire RFO metabolic flux.[1]

Reaction: UDP-D-galactose + myo-inositol <-> this compound + UDP

The enzyme GolS is a key regulatory point and its expression is often induced by various abiotic stresses, including drought, high salinity, and temperature extremes.[1][3][4] For instance, in Arabidopsis thaliana, different isoforms of GolS are induced by specific stresses; AtGolS1 and AtGolS2 are induced by drought and salt stress, while AtGolS3 is induced by cold.[1]

Biosynthesis of Precursors

The production of this compound is dependent on the availability of its two substrates, myo-inositol and UDP-galactose, which are synthesized via their own distinct pathways.

myo-Inositol Biosynthesis

myo-Inositol is a cyclic polyol synthesized from glucose-6-phosphate in a two-step process known as the Loewus pathway.[5][6]

-

Step 1: Isomerization and Cyclization: The enzyme L-myo-inositol-1-phosphate synthase (MIPS, EC 5.5.1.4) catalyzes the conversion of D-glucose-6-phosphate to 1L-myo-inositol-1-phosphate. This is the rate-limiting step in myo-inositol synthesis.[6][7]

-

Step 2: Dephosphorylation: The enzyme myo-inositol monophosphatase (IMP, EC 3.1.3.25) then dephosphorylates 1L-myo-inositol-1-phosphate to yield free myo-inositol.[5][6]

myo-Inositol is a central metabolite in plants, serving as a precursor for cell wall polysaccharides, signaling molecules like inositol phosphates, and phytic acid (inositol hexakisphosphate), a major phosphorus store in seeds.[7][8]

UDP-Galactose Biosynthesis

Uridine diphosphate galactose (UDP-Gal) is the activated form of galactose used in glycosylation reactions. It is primarily synthesized through two routes:

-

De Novo Synthesis: The main pathway involves the epimerization of UDP-glucose to UDP-galactose, a reaction catalyzed by UDP-glucose 4-epimerase (UGE, EC 5.1.3.2) .[9][10] UDP-glucose itself is formed from glucose-1-phosphate and UTP by UDP-glucose pyrophosphorylase (UGP).[11]

-

Salvage Pathway (Leloir Pathway): Free galactose can be converted to UDP-galactose. First, galactokinase (GALK, EC 2.7.1.6) phosphorylates galactose to galactose-1-phosphate. Then, in plants, UDP-sugar pyrophosphorylase (USP) catalyzes the reaction of galactose-1-phosphate with UTP to produce UDP-galactose.[10][12]

Downstream Utilization of this compound

Once synthesized, this compound serves as the galactosyl donor for the sequential synthesis of RFOs.

-

Raffinose Synthesis: Raffinose Synthase (RafS, EC 2.4.1.82) transfers a galactose unit from this compound to sucrose, forming the trisaccharide raffinose and releasing myo-inositol.[1][13]

-

Stachyose Synthesis: Stachyose Synthase (StaS, EC 2.4.1.67) adds another galactose moiety from this compound to raffinose to produce the tetrasaccharide stachyose.[1][13]

This cascade highlights the pivotal role of this compound synthase in controlling the flow of carbon into the RFO pathway, which is essential for plant stress response.

Quantitative Data Summary

The accumulation of this compound and its downstream products is tightly regulated, especially under stress conditions. The following tables summarize key quantitative data from studies on Arabidopsis thaliana and other plants.

Table 1: this compound and Raffinose Accumulation in Arabidopsis thaliana Leaves Under Stress

| Condition | This compound (nmol g⁻¹ FW) | Raffinose (nmol g⁻¹ FW) | Citation |

| Control | Undetected | 16.2 ± 10.2 | [14] |

| Methyl Viologen (MV) Treatment (3h) | 32.2 ± 3.6 | 44.5 ± 9.8 | [15] |

| Methyl Viologen (MV) Treatment (6h) | 130.7 ± 10.5 | 177.2 ± 46.5 | [15] |

| MV + High Light (3h) | 154.4 ± 34.0 | 239.2 ± 55.0 | [15] |

| Heat Stress (37°C, 2h) - Wild Type | ~150 | ~1200 | [16] |

| Heat Stress (37°C, 2h) - gols1 Mutant | ~0 | ~200 | [16] |

FW: Fresh Weight. Values are approximate where extracted from graphs.

Table 2: this compound Synthase (GolS) Activity in Arabidopsis thaliana Leaves

| Condition | Total GolS Activity (nmol min⁻¹ mg⁻¹ protein) | Citation |

| Control | ~0.1 | [15] |

| Methyl Viologen (MV) Treatment (3h) | ~0.4 | [15] |

| Methyl Viologen (MV) Treatment (6h) | ~0.8 | [15] |

| MV + High Light (1h) | 1.0 ± 0.1 | [15] |

| MV + High Light (3h) | 3.6 ± 0.1 | [15] |

Experimental Protocols

Protocol for Assay of this compound Synthase (GolS) Activity

This protocol is adapted from methods used for analyzing GolS activity in Arabidopsis leaf tissue.[14]

A. Materials and Reagents:

-

Liquid Nitrogen

-

Mortar and pestle

-

Homogenization Buffer: 50 mM HEPES-NaOH (pH 7.0), 2 mM dithiothreitol (DTT), 4 mM MnCl₂

-

Reaction Buffer: 50 mM HEPES-NaOH (pH 7.0), 2 mM DTT

-

Substrates: 100 mM UDP-galactose stock, 500 mM myo-inositol stock

-

Stop Solution: 100% Ethanol (ice-cold)

-

Bovine Serum Albumin (BSA) for standard curve

-

Bradford reagent for protein quantification

B. Tissue Homogenization:

-

Harvest 0.5 g of leaf tissue and immediately freeze in liquid nitrogen.

-

Grind the tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powder with 1.5 mL of Homogenization Buffer.

-

Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude enzyme extract. Keep on ice.

C. Protein Quantification:

-

Determine the total protein concentration of the crude enzyme extract using the Bradford method, with BSA as the standard.

D. Enzymatic Reaction:

-

Prepare the reaction mixture in a microcentrifuge tube. For a 100 µL final volume:

-

Reaction Buffer

-

4 mM MnCl₂ (final concentration)

-

1 mM UDP-Gal (final concentration)

-

5 mM myo-inositol (final concentration)

-

Crude enzyme extract (adjust volume for a specific amount of total protein, e.g., 20-50 µg)

-

-

Pre-incubate the reaction mixture (without substrates) at 30°C for 15 minutes.

-

Initiate the reaction by adding the substrates (UDP-Gal and myo-inositol).

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 200 µL of ice-cold 100% ethanol.

-

Centrifuge to pellet precipitated proteins.

E. Product Analysis:

-

The supernatant contains the reaction product, this compound.

-

Analyze the reaction products by high-performance anion-exchange chromatography (HPAEC) using a CarboPac MA1 column, coupled with pulsed amperometric detection (PAD).

-

Quantify the amount of this compound produced by comparing with a known standard curve.

-

Calculate the specific activity as nmol of this compound produced per minute per mg of protein.

Protocol for Quantification of this compound in Plant Tissues

This protocol is a general method for extracting and quantifying soluble sugars like this compound.

A. Extraction:

-

Grind 0.5 g of plant tissue to a fine powder in liquid nitrogen.

-

Homogenize the powder in 10 mL of 80% (v/v) ethanol.

-

Incubate the homogenate at 80°C for 15-30 minutes to inactivate endogenous enzymes.

-

Centrifuge to pellet debris. Collect the supernatant.

-

Repeat the extraction on the pellet with another 5 mL of 80% ethanol to ensure complete recovery.

-

Pool the supernatants and evaporate the ethanol under vacuum.

-

Resuspend the dried extract in a known volume of ultrapure water.

B. Analysis:

-

Filter the aqueous extract through a 0.22 µm filter.

-

Analyze the sample using HPAEC-PAD with a CarboPac MA1 or PA1 column, which provides excellent separation of soluble carbohydrates.[14]

-

Identify and quantify this compound by comparing the retention time and peak area to an authentic this compound standard.

Mandatory Visualizations

This compound Biosynthetic Pathway

Caption: The biosynthetic pathway of this compound and its role in Raffinose Family Oligosaccharide (RFO) synthesis.

Experimental Workflow for GolS Assay

Caption: Workflow diagram for the determination of this compound Synthase (GolS) activity from plant tissue.

References

- 1. Frontiers | Significance of this compound and raffinose family oligosaccharide synthesis in plants [frontiersin.org]

- 2. Significance of this compound and raffinose family oligosaccharide synthesis in plants | Semantic Scholar [semanticscholar.org]

- 3. Abiotic stress regulates expression of this compound synthase genes post-transcriptionally through intron retention in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research progress on the function of this compound synthase gene family in plants [zjnyxb.cn]

- 5. researchgate.net [researchgate.net]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. Myo-Inositol Biosynthesis Genes in Arabidopsis: Differential Patterns of Gene Expression and Role in Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Myo-inositol oxygenase is required for responses to low energy conditions in Arabidopsis thaliana [frontiersin.org]

- 9. Galactose biosynthesis in Arabidopsis: genetic evidence for substrate channeling from UDP-D-galactose into cell wall polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Overexpression of UDP‐sugar pyrophosphorylase leads to higher sensitivity towards galactose, providing new insights into the mechanisms of galactose toxicity in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. This compound and Raffinose Constitute a Novel Function to Protect Plants from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Galactinol in Plant Stress Tolerance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactinol, a key intermediate in the biosynthesis of Raffinose Family Oligosaccharides (RFOs), has emerged as a critical molecule in the intricate network of plant stress tolerance mechanisms. This technical guide provides an in-depth exploration of the multifaceted roles of this compound in mitigating the deleterious effects of various abiotic and biotic stresses. We delve into the molecular mechanisms, signaling pathways, and experimental methodologies that underpin our current understanding of this compound's function. Quantitative data on this compound accumulation under stress are presented, alongside detailed protocols for its analysis. Furthermore, this guide visualizes the complex biological processes involving this compound through signaling pathway and experimental workflow diagrams, offering a comprehensive resource for researchers and professionals in the field.

Introduction

Plants, as sessile organisms, have evolved sophisticated strategies to cope with a myriad of environmental challenges, including drought, salinity, extreme temperatures, and pathogen attacks. A key aspect of these survival strategies is the accumulation of compatible solutes, which are small, highly soluble molecules that do not interfere with cellular metabolism even at high concentrations. This compound (1-O-α-D-galactopyranosyl-myo-inositol) and its downstream products, the Raffinose Family Oligosaccharides (RFOs), are prominent members of this group of molecules.[1][2]

The synthesis of this compound is the committed step in the RFO biosynthetic pathway and is catalyzed by the enzyme this compound synthase (GolS; EC 2.4.1.123).[2] This enzyme transfers a galactose moiety from UDP-galactose to myo-inositol. The expression of GolS genes is tightly regulated and is induced by a variety of abiotic stresses, highlighting the importance of this compound in stress tolerance.[3][4]

This guide will elucidate the central role of this compound in plant stress tolerance, focusing on its functions as an osmoprotectant, an antioxidant, and a signaling molecule.

Biosynthesis of this compound and Raffinose Family Oligosaccharides (RFOs)

The biosynthesis of RFOs is a conserved pathway in higher plants, initiating with the synthesis of this compound. The subsequent steps involve the sequential transfer of galactose units from this compound to sucrose to form raffinose, then to raffinose to form stachyose, and so on.

Quantitative Analysis of this compound Accumulation under Abiotic Stress

Numerous studies have demonstrated a significant increase in this compound and RFO levels in various plant species upon exposure to abiotic stresses. This accumulation is a hallmark of the plant's adaptive response. The following tables summarize quantitative data from selected studies.

| Plant Species | Stress Condition | Tissue | Fold Increase in this compound | Reference |

| Arabidopsis thaliana | Drought | Leaves | Undetected (control) to ~130 nmol/g FW | [5] |

| Arabidopsis thaliana | High Salinity | - | Significant increase | [6] |

| Arabidopsis thaliana | Cold (4°C) | - | Significant increase | [6] |

| Phaseolus vulgaris (Common Bean) | Drought | Primary Leaves | ~1.42-fold | [1] |

| Chickpea (Cicer arietinum) | Heat Stress | Seedlings | Significant increase | [7] |

| Chickpea (Cicer arietinum) | Oxidative Stress | Seedlings | Significant increase | [7] |

| Rice (Oryza sativa) (transgenic) | Drought | Leaves | Significantly higher than non-transgenic | [8] |

| Plant Species | Stress Condition | Tissue | This compound Content (mg/g FW) | Raffinose Content (mg/g FW) | Reference |

| Phaseolus vulgaris (Control) | Well-watered | Primary Leaves | ~0.67 | ~0.1 | [1] |

| Phaseolus vulgaris (Drought) | Drought | Primary Leaves | ~0.95 | ~0.3 | [1] |

| Chickpea (Control) | Normal Growth | Seedlings | - | 0.2-0.3 | [7] |

| Chickpea (Heat Stress) | Heat Stress | Seedlings | - | up to 1.5 | [7] |

Mechanisms of this compound-Mediated Stress Tolerance

This compound and RFOs contribute to stress tolerance through several mechanisms:

-

Osmotic Adjustment: As compatible solutes, they accumulate to high concentrations in the cytoplasm, lowering the cellular water potential and maintaining turgor pressure under osmotic stress conditions such as drought and high salinity.[4]

-

Reactive Oxygen Species (ROS) Scavenging: Abiotic stresses often lead to the overproduction of reactive oxygen species (ROS), which can cause significant damage to cellular components. This compound and raffinose have been shown to possess antioxidant properties, directly scavenging hydroxyl radicals and protecting cells from oxidative damage.[5]

-

Membrane and Protein Stabilization: this compound and RFOs can interact with cellular membranes and proteins, stabilizing their structure and function during stress-induced dehydration or temperature fluctuations.

This compound Signaling in Stress Response

Beyond its protective roles, this compound is also implicated as a signaling molecule in plant stress responses. The accumulation of this compound can trigger downstream signaling cascades that lead to the activation of stress-responsive genes.

Upstream Regulation of this compound Synthesis

The expression of this compound Synthase (GolS) genes is a key regulatory point in the this compound-mediated stress response. Several transcription factors have been identified that bind to the promoter regions of GolS genes and activate their transcription in response to stress signals.

-

Heat Shock Factors (HSFs): Under heat and oxidative stress, Heat Shock Factors, such as HsfA1b and HsfA3 in Arabidopsis, directly bind to the promoters of GolS1 and GolS2 and induce their expression.[3]

-

Abscisic Acid (ABA) Signaling: The plant hormone ABA plays a central role in abiotic stress responses. The promoters of GolS genes contain ABA-responsive elements (ABREs), suggesting a direct link between ABA signaling and this compound biosynthesis.[9]

Experimental Protocols

Quantification of this compound and RFOs by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method allows for the direct, sensitive, and high-resolution separation and quantification of underivatized carbohydrates.

1. Sample Preparation:

- Freeze plant tissue (e.g., leaves, roots) in liquid nitrogen and grind to a fine powder.

- Extract soluble sugars by homogenizing the powdered tissue in 80% (v/v) ethanol.

- Incubate the homogenate at 80°C for 1 hour.

- Centrifuge to pellet insoluble material.

- Collect the supernatant and dry it under vacuum.

- Resuspend the dried extract in ultrapure water.

- Filter the sample through a 0.22 µm syringe filter before injection.

2. HPAEC-PAD Analysis:

- System: A high-performance anion-exchange chromatography system equipped with a pulsed amperometric detector.

- Column: A carbohydrate-specific anion-exchange column (e.g., CarboPac™ series).

- Mobile Phase: A gradient of sodium hydroxide and sodium acetate solutions. The specific gradient will depend on the target analytes and the column used.

- Detection: Pulsed amperometric detection using a gold working electrode.

- Quantification: Compare peak areas of the samples to those of known standards for this compound, raffinose, etc.

Analysis of GolS Gene Expression by Reverse Transcription-Quantitative PCR (RT-qPCR)

RT-qPCR is a sensitive method to quantify the transcript levels of GolS genes in response to stress.

1. RNA Extraction and cDNA Synthesis:

- Isolate total RNA from plant tissue using a suitable kit or protocol.

- Treat the RNA with DNase I to remove any contaminating genomic DNA.

- Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

2. qPCR:

- Reaction Mix: Prepare a reaction mix containing cDNA template, gene-specific forward and reverse primers for the target GolS gene(s) and a reference gene (e.g., actin, ubiquitin), and a SYBR Green-based qPCR master mix.

- Thermal Cycling: Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension steps).

- Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative expression of the GolS gene(s) using the ΔΔCt method.

Experimental Workflow for Functional Analysis of GolS Genes

A common approach to elucidate the function of GolS genes in stress tolerance is to generate and analyze transgenic plants with altered GolS expression.

Conclusion and Future Perspectives

This compound stands at a critical juncture in the plant's response to environmental stress. Its roles as an osmoprotectant, antioxidant, and signaling molecule are integral to the establishment of stress tolerance. The induction of GolS gene expression underpins the accumulation of this compound and RFOs, providing a direct link between stress perception and the adaptive metabolic response.

Future research should focus on further dissecting the intricate signaling networks that regulate this compound biosynthesis and its downstream effects. Identifying novel upstream regulators and downstream targets of this compound signaling will provide a more complete picture of its role in stress tolerance. Moreover, translating our fundamental understanding of this compound's function into practical applications for crop improvement holds immense promise for enhancing agricultural sustainability in the face of a changing climate. The genetic engineering of GolS genes has already shown potential for developing crops with enhanced resilience to abiotic stresses, a research avenue that warrants continued exploration.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Significance of this compound and raffinose family oligosaccharide synthesis in plants [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Research progress on the function of this compound synthase gene family in plants [zjnyxb.cn]

- 6. Isolation and characterization of this compound synthases from hybrid poplar - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Raffinose synthase enhances drought tolerance through raffinose synthesis or this compound hydrolysis in maize and Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. discovery.researcher.life [discovery.researcher.life]

The Architect of Resilience: A Technical Guide to the Discovery and Characterization of Galactinol Synthase Genes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactinol synthase (GolS) stands as a pivotal enzyme in plant biology, catalyzing the first and rate-limiting step in the biosynthesis of Raffinose Family Oligosaccharides (RFOs).[1][2] This reaction involves the transfer of a galactose moiety from UDP-galactose to myo-inositol, forming this compound.[1][3][4] this compound then serves as the essential galactosyl donor for the synthesis of raffinose, stachyose, and other higher-order RFOs.[3] While RFOs are known to function as transport and storage carbohydrates, their accumulation in vegetative tissues is a critical aspect of the plant's defense mechanism against a wide array of abiotic stresses, including drought, high salinity, and extreme temperatures.[5][6] The induction of GolS gene expression under these adverse conditions underscores its central role in orchestrating stress tolerance, making it a prime target for research aimed at enhancing crop resilience. This guide provides a comprehensive overview of the methodologies used to discover, characterize, and functionally validate GolS genes, presenting key data and experimental protocols for researchers in the field.

Section 1: Discovery and Gene Identification

The identification of GolS genes is foundational to their characterization. The process typically begins with leveraging existing genomic and proteomic data, followed by bioinformatic analyses to predict gene function and evolutionary relationships.

Experimental Workflow: Gene Identification

The logical flow for identifying novel GolS genes from a target organism's genome is depicted below. This workflow combines database mining with sequence and phylogenetic analysis.

Detailed Protocol: In Silico Identification and Phylogenetic Analysis

-

Homology Search:

-

Obtain protein sequences of well-characterized GolS genes (e.g., from Arabidopsis thaliana) from a protein database like UniProt or NCBI.

-

Use these sequences as queries to perform BLASTp (protein-protein) or tBLASTn (protein against translated nucleotide) searches against the target organism's genome or transcriptome database (e.g., Phytozome, TAIR).[5]

-

Set an appropriate E-value threshold (e.g., < 1e-10) to identify significant homologs.

-

-

Sequence Retrieval and Domain Verification:

-

Retrieve the full-length coding sequences (CDS) and corresponding protein sequences for all unique hits.

-

Submit the protein sequences to domain analysis tools like Pfam or InterProScan to confirm the presence of the characteristic Glycosyltransferase Family 8 (GT8) domain (Pfam: PF01501).[5] Sequences lacking this domain should be discarded.

-

-

Physicochemical Parameter Prediction:

-

Utilize online tools such as ExPASy's ProtParam to calculate key physicochemical properties like molecular weight (MW), theoretical isoelectric point (pI), and Grand Average of Hydropathicity (GRAVY).

-

Predict the subcellular localization using tools like TargetP or WoLF PSORT. Most GolS proteins are predicted to be cytoplasmic.

-

-

Phylogenetic Analysis:

-

Gather GolS protein sequences from the target species and other related or model species.

-

Perform a multiple sequence alignment using software like ClustalW or MUSCLE.

-

Construct a phylogenetic tree from the alignment using the Neighbor-Joining (NJ) method with bootstrap analysis (e.g., 1,000 replications) in a program like MEGA (Molecular Evolutionary Genetics Analysis).[5] This allows for the classification of isoforms and helps infer functional divergence.

-

Section 2: Molecular and Expression Characterization

Once identified, GolS genes are characterized at the molecular level, and their expression patterns are analyzed to understand their roles in development and stress response.

Data Presentation: GolS Gene Family Properties

The properties of identified GolS genes are often compiled into a table for clear comparison.

Table 1: Characteristics of this compound Synthase (GolS) Genes from Select Plant Species.

| Species | Gene Name | Gene ID / Accession | Protein Length (aa) | MW (kDa) | pI | Predicted Localization |

| Arabidopsis thaliana | AtGolS1 | AT2G47180 | 344 | 39.6 | 5.49 | Cytoplasm |

| Arabidopsis thaliana | AtGolS2 | AT1G56600 | 338 | 38.9 | 5.51 | Cytoplasm |

| Arabidopsis thaliana | AtGolS3 | AT1G09350 | 338 | 39.1 | 5.61 | Cytoplasm |

| Citrus sinensis | CsGolS1 | orange1.1g006648m | 637 | 73.6 | 6.41 | Cytoplasm |

| Citrus sinensis | CsGolS2 | orange1.1g046534m | 338 | 39.3 | 5.56 | Cytoplasm |

| Citrus sinensis | CsGolS6 | orange1.1g010839m | 338 | 39.2 | 5.09 | Cytoplasm |

| Phaseolus vulgaris | PvGolS1 | Phvul.001G215300 | 337 | 38.9 | 5.58 | Cytoplasm |

| Phaseolus vulgaris | PvGolS2 | Phvul.001G223700 | 337 | 38.8 | 5.48 | Cytoplasm |

(Data compiled from NCBI Gene, UniProt, and Phytozome databases)[2][5][7]

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is the standard method for quantifying gene expression levels. A typical two-step protocol is outlined below.

-

Plant Material and Stress Treatment:

-

Grow plants under controlled conditions (e.g., 22°C, 16h light/8h dark).

-

For stress treatments, subject plants to specific conditions (e.g., for drought, withhold water; for salt stress, irrigate with 200 mM NaCl; for cold stress, transfer to 4°C).

-

Harvest tissue samples (e.g., leaves) at desired time points, immediately freeze in liquid nitrogen, and store at -80°C.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from ~100 mg of frozen tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio ~2.0) and by running an aliquot on an agarose gel.

-

Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript II) and oligo(dT) or random hexamer primers.

-

-

qPCR Reaction and Analysis:

-

Design gene-specific primers for the target GolS gene and a stable reference gene (e.g., Actin, EF1α, GAPC2) using software like Primer3. Aim for amplicons of 100-200 bp.

-

Prepare the qPCR reaction mix in triplicate for each sample. A typical 20 µL reaction includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA template (e.g., 1:10 dilution), and 6 µL of nuclease-free water.

-

Perform the qPCR on a real-time PCR system with a typical cycling program: 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 30 s.

-

Include a melting curve analysis at the end of the run to verify the specificity of the amplification.

-

Calculate the relative gene expression (fold change) using the 2-ΔΔCT method, normalizing the target gene's expression to the reference gene.

-

Data Presentation: GolS Gene Expression Under Abiotic Stress

Quantitative expression data highlights the responsiveness of GolS genes to environmental cues.

Table 2: Relative Expression of Plant GolS Genes in Response to Abiotic Stresses.

| Species | Gene | Stress Condition | Tissue | Fold Change (approx.) | Reference |

| Arabidopsis thaliana | AtGolS1 | Drought | Rosette Leaves | > 10x | Taji et al., 2002[6] |

| Arabidopsis thaliana | AtGolS2 | High Salinity | Rosette Leaves | > 10x | Taji et al., 2002[6] |

| Arabidopsis thaliana | AtGolS3 | Cold (4°C) | Rosette Leaves | > 5x | Taji et al., 2002[6] |

| Cicer arietinum | CaGolS1 | Heat (42°C) | Seedlings | ~ 15x | Sawhney et al., 2017 |

| Cicer arietinum | CaGolS1 | Oxidative (MV) | Seedlings | ~ 12x | Sawhney et al., 2017 |

| Cucumis sativus | CsGolS1 | Cold (4°C) | Source Leaves | Upregulated | Dai et al., 2022[1] |

| Citrus sinensis | CsGolS6 | Drought | Leaves | Upregulated | Filho et al., 2022[5] |

(Data are illustrative and compiled from multiple sources. "Upregulated" indicates a significant increase where a precise fold change was not stated in a comparable format.)[1][5][6]

Section 3: Functional Characterization

To confirm the enzymatic activity and in vivo biological role of an identified GolS gene, functional characterization is essential. This typically involves expressing the protein in a heterologous system for biochemical assays and creating transgenic plants.

Experimental Workflow: Functional Characterization

Detailed Protocol: Heterologous Expression and Enzyme Assay

-

Cloning and Expression:

-

Amplify the full-length CDS of the GolS gene by PCR and clone it into an E. coli expression vector, such as pGEX (for a GST-tag) or pET (for a His-tag).

-

Transform the resulting plasmid into a suitable expression strain of E. coli, like BL21 (DE3).

-

Grow a starter culture overnight, then inoculate a larger volume of LB medium containing the appropriate antibiotic. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.

-

-

Protein Purification:

-

Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer.

-

Lyse the cells by sonication or with a French press. Centrifuge to pellet cell debris.

-

Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Glutathione Sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins).

-

Elute the purified protein and verify its size and purity using SDS-PAGE.

-

-

Colorimetric Enzyme Activity Assay:

-

This assay indirectly measures GolS activity by quantifying the UDP produced in the reaction.[8]

-

Reaction Mixture (100 µL total volume):

-

50 µL of purified enzyme extract

-

50 mM HEPES buffer (pH 7.0)

-

60 mM myo-inositol

-

4 mM UDP-galactose

-

4 mM MnCl₂

-

2 mM DTT

-

-

Procedure:

-

Incubate the reaction mixture at 32°C for 30 minutes.

-

Stop the GolS reaction by adding 500 µL of water and boiling for 3 minutes.

-

To quantify the UDP produced, add 10 µL of apyrase solution (which hydrolyzes UDP to UMP + Pi) and incubate for 15 minutes at 37°C.

-

Stop the apyrase reaction by adding 60 µL of 10% SDS.

-

Quantify the released inorganic phosphate (Pi) using a modified Fiske & SubbaRow method. Add 100 µL of 2.5% ammonium molybdate in 2N HCl and 40 µL of Fiske & SubbaRow reducer.

-

After 2 minutes, add 40 µL of 34% sodium citrate to stabilize the color and immediately measure the absorbance at 660 nm.

-

Calculate the amount of UDP produced using a standard curve generated with known concentrations of UDP. One unit of activity is defined as the amount of enzyme that produces 1 µmol of UDP per minute.

-

-

Data Presentation: Enzyme Kinetic Parameters

The kinetic properties of GolS enzymes can vary between isoforms and species, reflecting adaptations to different physiological roles.

Table 3: Comparison of Kinetic Parameters for this compound Synthase from Different Species.

| Enzyme Source | Substrate | Km (mM) | Vmax | Optimal pH | Optimal Temp (°C) | Reference |

| Hybrid Poplar (Pa×gGolSI) | UDP-galactose | 0.80 | 657.5 nM/min | 7.0 | 45 | Unda et al., 2012 |

| Hybrid Poplar (Pa×gGolSII) | UDP-galactose | 0.65 | 1245 nM/min | 7.5 | 37 | Unda et al., 2012 |

| Soybean (Glycine max) | UDP-galactose | 2.0 | 195 nmol/min | 7.0 | 50 | Ribeiro et al., 2000[8] |

| Soybean (Glycine max) | myo-inositol | 2.93 | - | 7.0 | 50 | Ribeiro et al., 2000[9] |

| Cucumber (Cucumis sativus) | UDP-galactose | - | - | 7.0 - 8.0 | 35 - 50 | Pharr et al., 1982 |

(Note: Vmax units vary between studies and are presented as reported. A direct comparison requires normalization to enzyme concentration.)

Section 4: Role in Signaling and Regulation

GolS genes are integral components of abiotic stress response pathways. Their expression is tightly regulated by a network of signaling molecules and transcription factors.

Signaling Pathway: Abiotic Stress-Induced GolS Expression

The diagram below illustrates a simplified signaling cascade initiated by abiotic stress (e.g., heat, drought) that leads to the activation of GolS gene expression and subsequent RFO biosynthesis, contributing to cellular protection.

Conclusion

The discovery and characterization of this compound synthase genes have provided profound insights into the molecular mechanisms of plant stress tolerance. The methodologies outlined in this guide, from in silico gene identification to in vivo functional analysis, represent a robust framework for investigating GolS genes in any plant species. The quantitative data consistently show that GolS genes are highly responsive to environmental stress, and their protein products are key players in the synthesis of protective RFOs. For researchers, a thorough understanding of these genes and pathways offers promising avenues for developing stress-resilient crops. For drug development professionals, while the direct application is less apparent, the study of stress-response pathways and osmoprotectant molecules in plants can inspire novel strategies for cell preservation and the discovery of bioactive natural products. Future research will likely focus on elucidating the intricate regulatory networks controlling GolS expression and harnessing this knowledge for targeted crop improvement through advanced genetic engineering techniques.

References

- 1. This compound synthase 1 improves cucumber performance under cold stress by enhancing assimilate translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GolS1 this compound synthase 1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Overexpression of an Arabidopsis thaliana this compound synthase gene improves drought tolerance in transgenic rice and increased grain yield in the field - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Significance of this compound and raffinose family oligosaccharide synthesis in plants [frontiersin.org]

- 5. Comprehensive analysis of the this compound SYNTHASE (GolS) gene family in citrus and the function of CsGolS6 in stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uniprot.org [uniprot.org]

- 8. scispace.com [scispace.com]

- 9. Soybean seed this compound synthase activity as determined by a novel colorimetric assay [locus.ufv.br]

Galactinol: A Key Signaling Molecule in Plant Defense Responses

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Galactinol, a disaccharide composed of galactose and myo-inositol, has emerged as a critical signaling molecule in the intricate network of plant defense responses. Traditionally known for its role as a galactosyl donor in the biosynthesis of Raffinose Family Oligosaccharides (RFOs), recent research has illuminated its direct function in orchestrating plant immunity against a range of pathogens. This technical guide provides a comprehensive overview of the current understanding of this compound's role in plant defense, focusing on its synthesis, signaling pathways, and the quantitative effects on defense-related gene expression. Detailed experimental protocols are provided to facilitate further research in this promising area.

This compound Biosynthesis and its Role as a Precursor

The synthesis of this compound is the committed step in the RFO biosynthetic pathway and is catalyzed by the enzyme this compound synthase (GolS).[1][2][3] GolS facilitates the transfer of a galactose moiety from UDP-galactose to myo-inositol.[1][2] RFOs, including raffinose and stachyose, are subsequently synthesized by the sequential addition of galactose units from this compound to sucrose.[1] The accumulation of this compound and other RFOs is a well-documented response to various abiotic stresses, where they are thought to act as osmoprotectants and scavengers of reactive oxygen species (ROS).[4][5]

This compound as a Direct Signaling Molecule in Plant Defense

Beyond its role as a precursor, this compound has been identified as a mobile signaling molecule that can induce systemic resistance in plants. Accumulation of this compound in response to pathogen attack or beneficial microbes has been shown to prime the plant for a more robust and rapid defense response upon subsequent infection.[6] This induced systemic resistance (ISR) is a key component of the plant's innate immune system.

Quantitative Effects of this compound on Plant Defense

The application of exogenous this compound or the overexpression of this compound synthase genes has been shown to have a significant impact on plant defense responses. The following tables summarize key quantitative data from cited studies.

| Plant Species | Treatment | Measured Parameter | Fold Change / Effect | Reference |

| Tobacco | 5 mM this compound | PR1a gene expression | Increased | [6] |

| Tobacco | 5 mM this compound | PR1b gene expression | Increased | [6] |

| Tobacco | 5 mM this compound | NtACS1 gene expression | Increased | [6] |

| Cucumber | Pseudomonas chlororaphis O6 colonization | This compound content | Increased | [6] |

| Arabidopsis | Methylviologen (MV) treatment (3h) | This compound content | 32.2 ± 3.6 nmol g⁻¹ FW | [5] |

| Arabidopsis | Methylviologen (MV) treatment (6h) | This compound content | 130.7 ± 10.5 nmol g⁻¹ FW | [5] |

| Arabidopsis | Methylviologen (MV) treatment (3h) | Raffinose content | 44.5 ± 9.8 nmol g⁻¹ FW | [5] |

| Arabidopsis | Methylviologen (MV) treatment (6h) | Raffinose content | 177.2 ± 46.5 nmol g⁻¹ FW | [5] |

Table 1: Quantitative Effects of this compound on Defense-Related Gene Expression and Metabolite Accumulation.

| Plant Species | Transgene | Measured Parameter | Observation | Reference |

| Tobacco | CsGolS1 overexpression | Resistance to Botrytis cinerea | Increased | [6] |

| Tobacco | CsGolS1 overexpression | Resistance to Erwinia carotovora | Increased | [6] |

| Arabidopsis | AtGolS2 overexpression | Drought tolerance | Enhanced | [7] |

Table 2: Phenotypic Effects of Altered this compound Levels on Plant Disease Resistance and Stress Tolerance.

Signaling Pathways Involving this compound

While the precise mechanisms of this compound perception and signal transduction are still under investigation, current evidence suggests a model where this compound acts as a systemic signal that integrates with known defense signaling pathways.

This compound Biosynthesis Pathway

The synthesis of this compound is a critical control point in the RFO pathway and is upregulated in response to various stress signals.

Caption: Biosynthesis pathway of this compound and Raffinose Family Oligosaccharides (RFOs).

Hypothetical this compound Signaling Pathway in Plant Defense

Based on current literature, a hypothetical signaling pathway for this compound in plant defense can be proposed. This pathway likely involves the perception of this compound, leading to downstream signaling cascades that activate defense gene expression.

Caption: Hypothetical signaling pathway of this compound in plant defense. Dashed lines indicate putative steps.

Experimental Protocols

Quantification of this compound in Plant Tissues by HPLC

This protocol is adapted from methods described for the analysis of soluble sugars in plant tissues.[8]

1. Sample Preparation:

-

Harvest 100-200 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue lyser.

-

Add 1 mL of 80% (v/v) ethanol to the powdered tissue and vortex thoroughly.

-

Incubate the mixture at 80°C for 15 minutes to extract soluble sugars.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction on the pellet with another 1 mL of 80% ethanol and combine the supernatants.

-

Evaporate the ethanol from the combined supernatants using a vacuum concentrator or a rotary evaporator.

-

Resuspend the dried extract in a known volume (e.g., 500 µL) of ultrapure water.

-

Filter the aqueous extract through a 0.22 µm syringe filter before HPLC analysis.

2. HPLC Analysis:

-

HPLC System: A high-performance liquid chromatography system equipped with a refractive index (RI) detector or a pulsed amperometric detector (PAD).

-

Column: A carbohydrate analysis column (e.g., Aminex HPX-87C or a similar column suitable for sugar separation).

-

Mobile Phase: Ultrapure water.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 85°C.

-

Injection Volume: 10-20 µL.

-

Standard Curve: Prepare a series of this compound standards of known concentrations to generate a standard curve for quantification.

-

Data Analysis: Integrate the peak corresponding to this compound in the sample chromatogram and quantify the concentration using the standard curve.

Colorimetric Assay for this compound Synthase (GS) Activity

This protocol is based on the method described by Ribeiro et al. (2000), which measures the UDP produced in the GS reaction.[9][10]

1. Enzyme Extraction:

-

Homogenize plant tissue in a cold extraction buffer (e.g., 50 mM HEPES-NaOH pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 2.5 mM DTT, and 10% (v/v) glycerol).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

The supernatant contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

2. This compound Synthase Reaction:

-

The reaction mixture (100 µL) contains:

-

50 mM HEPES-NaOH, pH 7.0

-

10 mM myo-inositol

-

5 mM UDP-galactose

-

10 mM MgCl₂

-

50 µL of enzyme extract

-

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by boiling for 3 minutes.

3. UDP Quantification (Coupled Enzyme Assay):

-

Add the following to the stopped GS reaction:

-

1 unit of pyruvate kinase

-

1 unit of lactate dehydrogenase

-

1 mM phosphoenolpyruvate

-

0.2 mM NADH

-

-

Monitor the decrease in absorbance at 340 nm as NADH is oxidized. The rate of NADH oxidation is proportional to the amount of UDP produced by GS.

-

A standard curve using known concentrations of UDP should be generated to quantify the GS activity.

Plant Pathogen Infection Assay Following this compound Treatment

This protocol provides a general framework for assessing the effect of exogenous this compound on plant disease resistance.

1. Plant Growth and Treatment:

-

Grow plants (e.g., Arabidopsis thaliana, tobacco) under controlled environmental conditions.

-

Prepare a sterile solution of this compound in water (e.g., 1 mM). A surfactant like Tween-20 (0.01%) can be included for foliar application.

-

Apply the this compound solution to the plants. This can be done through soil drenching or foliar spray. A mock treatment with water (and surfactant if used) should be performed on control plants.

-

Allow a period of time (e.g., 24-48 hours) for the plant to respond to the this compound treatment.

2. Pathogen Inoculation:

-

Prepare a suspension of the pathogen (e.g., Pseudomonas syringae, Botrytis cinerea) at a known concentration.

-

Inoculate the treated and control plants with the pathogen suspension. This can be done by spray inoculation, syringe infiltration, or drop inoculation, depending on the pathogen and host system.

3. Disease Symptom Assessment:

-

Monitor the plants for the development of disease symptoms over several days.

-

Quantify disease severity by measuring lesion size, percentage of infected leaf area, or by using a disease severity index.

4. Pathogen Growth Quantification:

-

To quantify pathogen growth within the plant tissue, collect leaf discs of a known area at different time points post-inoculation.

-

Homogenize the leaf discs in a suitable buffer.

-

Plate serial dilutions of the homogenate on an appropriate growth medium for the pathogen.

-

Count the number of colony-forming units (CFUs) to determine the pathogen population size.

Workflow for Investigating this compound Signaling in Plant Defense

The following workflow outlines a logical progression of experiments to further elucidate the role of this compound in plant defense.

References

- 1. The plant defense signal this compound is specifically used as a nutrient by the bacterial pathogen Agrobacterium fabrum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound and raffinose constitute a novel function to protect plants from oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and Raffinose Constitute a Novel Function to Protect Plants from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Significance of this compound and raffinose family oligosaccharide synthesis in plants | Semantic Scholar [semanticscholar.org]

Evolutionary history of galactinol synthase in higher plants

An In-Depth Technical Guide on the Evolutionary History of Galactinol Synthase in Higher Plants

Executive Summary

This compound synthase (GolS) is a pivotal enzyme in the biosynthesis of Raffinose Family Oligosaccharides (RFOs), which are crucial for stress tolerance, carbon storage, and assimilate transport in higher plants.[1] As a member of the glycosyltransferase 8 (GT8) family, GolS catalyzes the first committed step in the RFO pathway: the synthesis of this compound from UDP-galactose and myo-inositol.[2][3] The functional expression of GolS appears to be a specialized metabolic event predominantly observed in higher plants, suggesting an evolutionary adaptation to combat abiotic stresses.[4][5] Phylogenetic analyses reveal a deep evolutionary divergence between monocot and dicot GolS lineages, with subsequent diversification driven largely by whole-genome and segmental duplication events.[6][7] This guide provides a comprehensive overview of the evolutionary history of the GolS gene family, details common experimental protocols for its study, and visualizes the key biochemical and regulatory pathways.

Introduction to this compound Synthase and RFOs

This compound synthase (EC 2.4.1.123) is the rate-limiting enzyme in the biosynthesis of RFOs.[3] These oligosaccharides, which include raffinose, stachyose, and verbascose, are alpha-1,6-galactosyl extensions of sucrose.[8] In plants, RFOs have a multitude of functions. They serve as transport sugars in the phloem of some species, act as storage carbohydrates, and play a significant role as osmoprotectants during abiotic stress.[1][8] The accumulation of this compound and RFOs is strongly correlated with enhanced tolerance to environmental stressors such as drought, salinity, cold, and oxidative damage.[2][9] The expression of GolS genes is often induced by these stress conditions, highlighting their central role in plant adaptation and survival.[6][10]

Evolutionary Origins and Diversification

The evolutionary trajectory of GolS is a key example of functional specialization in higher plants. Phylogenetic studies suggest that GolS likely evolved from an ancestral fungal sequence, which has since been lost.[6] The enzyme's role has become largely specific to seed plants, where it has been retained and has diversified significantly among angiosperms.[4][6]

Phylogenetic trees of GolS proteins from flowering plants show a distinct separation between monocot and dicot clades, indicating they originated from a common ancestor before the divergence of these major plant lineages.[11] The diversification within dicots is notably greater than in monocots, where GolS genes tend to cluster in a narrower clade.[6][11]

The expansion of the GolS gene family in various plant genomes has been primarily driven by gene duplication events. Whole-genome duplications (WGDs), in particular, have been identified as a major force in the evolution and diversification of GolS genes in groups like the Rosaceae family.[7][12] Segmental and tandem duplications have also contributed to the current number of GolS paralogs found in species like tomato (Solanum lycopersicum).[13] Following duplication, these genes have undergone purifying selection, suggesting that functional divergence may be defined more by differential gene expression patterns than by changes in protein structure.[7]

The GolS Gene Family: Structure and Quantitative Data

GolS exists as a small, multi-gene family in most higher plants. The number of identified genes varies across species, reflecting their unique evolutionary histories. The proteins encoded by these genes are typically located in the cytoplasm and share conserved structural features.[6][11] A key conserved feature is the DxD motif, which is important for binding the UDP-galactose substrate.[11]

| Plant Species | Common Name | Number of GolS Genes Identified | Reference |

| Arabidopsis thaliana | Thale Cress | 7 | [9][10] |

| Brassica napus | Rapeseed | 20 | [6][11] |

| Nicotiana tabacum | Tobacco | 9 | [6][11] |

| Solanum tuberosum | Potato | 4 | [14] |

| Solanum lycopersicum | Tomato | 6 | [13] |

| Brachypodium distachyon | Purple False Brome | 6 | [13] |

| Citrus sinensis | Sweet Orange | 8 | [3] |

| Malus domestica | Apple | Not specified, multiple copies | [7] |

| Glycine max | Soybean | Not specified, multiple classes | [15] |

| Phaseolus vulgaris | Common Bean | 3 | [15] |

Experimental Protocols for Evolutionary and Functional Analysis

Genome-Wide Identification and In Silico Analysis

This protocol outlines the computational steps to identify and analyze GolS genes from genome and protein databases.

-

Sequence Retrieval: Known GolS protein sequences (e.g., from Arabidopsis thaliana) are used as queries to perform BLASTp or tBLASTn searches against the target plant's genome or proteome database (e.g., Phytozome, NCBI) with a defined E-value cutoff (e.g., < 1e-10).

-

Domain Verification: Retrieved candidate protein sequences are submitted to domain analysis tools like Pfam or SMART to confirm the presence of the conserved Glycosyltransferase family 8 (GT8) domain (PF01501).[13] Sequences lacking this domain are discarded.

-

Phylogenetic Analysis:

-

Multiple sequence alignment of full-length GolS protein sequences from the target species and other reference species is performed using algorithms like ClustalW or MUSCLE.[12]

-

A phylogenetic tree is constructed from the alignment using methods such as Neighbor-Joining (NJ), Maximum Likelihood (ML), or Bayesian inference, often implemented in software like MEGA or RAxML.[15]

-

Bootstrap analysis (e.g., 1000 replicates) is performed to assess the statistical reliability of the tree topology.[15]

-

-

Gene Structure and Motif Analysis: The genomic sequences corresponding to the identified GolS genes are used to map exon-intron structures. Conserved protein motifs are identified using tools like MEME.

-

Promoter Analysis: The upstream genomic region (approx. 1500-2000 bp) of each GolS gene is retrieved and scanned for cis-acting regulatory elements using databases like PlantCARE or PLACE. This helps identify potential stress-responsive elements like ABRE (ABA responsive element), DRE/CRT (dehydration and cold responsive elements), and LTRE (low-temperature responsive element).[13][16]

Functional Characterization: Overexpression and Stress Tolerance Assay

This protocol describes the generation of transgenic plants to validate the function of a specific GolS gene in stress tolerance.

-

Vector Construction: The full-length coding sequence (CDS) of the target GolS gene is amplified by PCR and cloned into a plant expression vector, typically under the control of a strong constitutive promoter like Cauliflower Mosaic Virus 35S (CaMV 35S).

-

Plant Transformation: The expression vector is introduced into Agrobacterium tumefaciens, which is then used to transform a model plant system (e.g., Arabidopsis thaliana or tobacco) via methods like the floral dip method.

-

Transgenic Line Selection and Verification: Transformed plants (T1 generation) are selected on a medium containing an appropriate selective agent (e.g., kanamycin, hygromycin). Successful integration and expression of the transgene are confirmed in subsequent generations (T2, T3) using PCR, RT-PCR, or qRT-PCR.

-

Stress Tolerance Assays: Homozygous T3 transgenic lines and wild-type (WT) control plants are subjected to controlled abiotic stress conditions.

-

Drought Stress: Water is withheld for a defined period (e.g., 10-14 days), followed by re-watering to assess survival rates.

-

Salt Stress: Plants are irrigated with a saline solution (e.g., 150-200 mM NaCl), and physiological parameters like chlorophyll content, root length, and biomass are measured.

-

Cold Stress: Plants are exposed to low temperatures (e.g., 4°C for several days or freezing temperatures for a few hours) to evaluate tolerance.

-

-

Metabolite Analysis: Levels of this compound and RFOs in the leaves of stressed and unstressed transgenic and WT plants are quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to link the observed phenotype with metabolic changes.[2]

Visualizing Key Pathways and Workflows

RFO Biosynthesis Pathway

The synthesis of RFOs begins with the GolS-catalyzed reaction, which provides the galactosyl donor for subsequent chain elongation.

Caption: The core biosynthetic pathway for Raffinose Family Oligosaccharides (RFOs).

Workflow for GolS Evolutionary Analysis

A typical workflow for the bioinformatic and functional analysis of a GolS gene family.

References

- 1. Research progress on the function of this compound synthase gene family in plants [zjnyxb.cn]

- 2. academic.oup.com [academic.oup.com]

- 3. Comprehensive analysis of the this compound SYNTHASE (GolS) gene family in citrus and the function of CsGolS6 in stress tolerance | PLOS One [journals.plos.org]

- 4. This compound synthase across evolutionary diverse taxa: functional preference for higher plants? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Genome-Wide Identification, Evolutionary and Expression Analyses of the this compound SYNTHASE Gene Family in Rapeseed and Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evolutionary diversification of this compound synthases in Rosaceae: adaptive roles of this compound and raffinose during apple bud dormancy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Significance of this compound and raffinose family oligosaccharide synthesis in plants [frontiersin.org]

- 9. academic.oup.com [academic.oup.com]

- 10. This compound synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genome-Wide Identification, Evolutionary and Expression Analyses of the this compound SYNTHASE Gene Family in Rapeseed and Tobacco [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Genome-wide identification of this compound synthase (GolS) genes in Solanum lycopersicum and Brachypodium distachyon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Identification and Expression Analysis of the Genes Involved in the Raffinose Family Oligosaccharides Pathway of Phaseolus vulgaris and Glycine max - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Galactinol Metabolism in Plant Tissues and Organs: A Comprehensive Technical Guide

Abstract

Galactinol is a pivotal alpha-galactoside that serves as the primary galactose donor for the biosynthesis of the raffinose family of oligosaccharides (RFOs) in higher plants. The synthesis and accumulation of this compound, catalyzed by the key enzyme this compound synthase (GolS), are intricately regulated across different plant tissues and organs, playing fundamental roles in carbon storage, phloem transport, and, most notably, adaptation to environmental stress. This technical guide provides an in-depth examination of this compound metabolism, focusing on its distribution and function in various plant tissues such as leaves, seeds, roots, and phloem. It summarizes quantitative data on enzyme activities and metabolite concentrations, details key experimental protocols for their analysis, and presents visualized metabolic and signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this critical metabolic pathway and its potential for enhancing crop resilience and utility.

Introduction

In the intricate world of plant biochemistry, this compound (1-O-α-D-galactopyranosyl-L-myo-inositol) occupies a central role as the precursor to the Raffinose Family Oligosaccharides (RFOs), a group of soluble carbohydrates that includes raffinose, stachyose, and verbascose.[1][2] The synthesis of this compound is the committed step in the RFO pathway and is therefore a critical point of regulation.[1][3] RFOs are nearly ubiquitous in higher plants and are implicated in a multitude of physiological processes.[4][5] In the seeds of many species, particularly legumes, they accumulate to high levels and are associated with desiccation tolerance and long-term viability.[4][6][7][8] In the vegetative tissues of other plants, they function as transport sugars in the phloem or accumulate as protective compounds in response to a wide array of abiotic stresses, including drought, salinity, cold, and heat.[2][6][7][8][9][10][11]

The enzyme responsible for this compound synthesis, this compound synthase (GolS, EC 2.4.1.123), is highly regulated at the transcriptional level, with different isoforms being expressed in specific tissues or induced by particular environmental cues.[1] Understanding the tissue- and organ-specific nuances of this compound metabolism is therefore crucial for developing strategies to improve crop resilience to environmental challenges and to modify the nutritional content of seeds.

The this compound and RFO Biosynthetic Pathway

The biosynthesis of RFOs is a conserved pathway in higher plants, initiated by the synthesis of this compound.[6][7] This pathway serves as a bridge between myo-inositol metabolism and mainstream carbohydrate metabolism.

Core Reactions:

-

This compound Synthesis: The pathway begins with the transfer of a galactose moiety from UDP-galactose to myo-inositol. This irreversible reaction is catalyzed by this compound synthase (GolS).[1][5]

-

UDP-galactose + myo-inositol → this compound + UDP

-

-

Raffinose Synthesis: this compound then serves as the galactose donor for the synthesis of raffinose. Raffinose synthase (RafS, EC 2.4.1.82) catalyzes the transfer of galactose from this compound to a sucrose molecule.[1][11]

-

This compound + Sucrose → Raffinose + myo-inositol

-

-

Higher RFO Synthesis: Subsequent RFOs are formed by the sequential addition of galactose units, also donated by this compound. Stachyose synthase (StaS, EC 2.4.1.67), for example, transfers a galactose moiety to raffinose to form stachyose.[1][5]

-

This compound + Raffinose → Stachyose + myo-inositol

-

The enzyme GolS is the primary checkpoint for entry into this pathway, and its activity and expression are tightly controlled in response to both developmental and environmental signals.[1]

Tissue and Organ-Specific Metabolism of this compound

The synthesis and accumulation of this compound are not uniform throughout the plant but are instead localized to specific tissues and organs, reflecting its diverse physiological roles.

-

Leaves: In vegetative tissues like leaves, this compound and RFOs are primarily associated with the abiotic stress response.[6][8] For instance, in Arabidopsis thaliana, the expression of AtGolS1 and AtGolS2 is induced by drought and high salinity, while AtGolS3 is induced by cold.[1][12][13] In Ajuga reptans, two distinct this compound synthase genes are expressed in discrete locations: GolS1 in mesophyll cells and GolS2 in phloem companion cells, highlighting a division of labor between stress response and transport.[1][14] Under severe stress, the accumulation of this compound and raffinose in leaves helps protect cellular structures and scavenge reactive oxygen species (ROS).[3][11]

-

Phloem: In plant species that utilize the "polymer trapping" model for phloem loading, such as those in the Cucurbitaceae family, this compound and RFOs are synthesized in specialized companion cells called intermediary cells.[15] Here, sucrose diffuses from the mesophyll and is converted into larger RFOs, which are too large to diffuse back, thus creating a concentration gradient that drives phloem loading.[15] This makes this compound metabolism essential for long-distance carbon transport in these species.

-

Seeds: this compound and RFOs are abundant in the seeds of many plants, especially legumes like soybean and pea.[10][16] Their accumulation during late seed maturation is strongly correlated with the acquisition of desiccation tolerance, which is essential for surviving drying and maintaining viability during storage.[4][8][13] In maize, the ZmGolS2 gene is specifically expressed in germinating seeds subjected to dehydration stress, while ZmGolS3 is predominant prior to maturation desiccation.[12]

-

Roots: While generally found in lower concentrations than in leaves or seeds, this compound and RFOs also accumulate in roots in response to stress.[10][11] In common bean (Phaseolus vulgaris), for example, this compound and raffinose levels increase in leaves under drought and salt stress, but no detectable levels are found in the roots, suggesting a primary role in protecting the photosynthetic apparatus.[11] However, the expression of RFO biosynthetic genes can be induced in roots, indicating a potential localized protective function under certain conditions.[11]

Quantitative Data on this compound Metabolism

The concentration of this compound and the activity of GolS vary significantly between species, tissues, and environmental conditions. The following tables summarize representative quantitative data from the literature.

Table 1: this compound Synthase (GolS) Activity in Various Plant Tissues

| Plant Species | Tissue/Organ | Condition | GolS Activity Change | Reference |

| Glycine max (Soybean) | Developing Seeds | 4°C Exposure | 3-4 fold increase | [17] |

| Glycine max (Soybean) | Leaves | 4°C Exposure | 3-4 fold increase | [17] |

| Arabidopsis thaliana | Leaves | Methyl Viologen (50 µM) | Significant increase | [18] |

| Phaseolus vulgaris (Kidney Bean) | Developing Seeds | 4°C Exposure | 3-4 fold increase | [17] |

Table 2: this compound and Raffinose Concentrations in Plant Tissues Under Abiotic Stress

| Plant Species | Tissue/Organ | Stress Condition | Metabolite | Concentration Change | Reference |

| Phaseolus vulgaris (Common Bean) | Primary Leaves | Drought | This compound | 42% increase vs. control | [11][19] |

| Arabidopsis thaliana | Leaves | Heat Stress (37°C) | Raffinose | Significant increase vs. control | [13] |

| Arabidopsis thaliana (HSF3 Overexpressor) | Leaves | Non-stress | Raffinose | 11-fold higher than wild-type | [13] |

| Arabidopsis thaliana (GolS2 Overexpressor) | Leaves | Non-stress | This compound | Significantly increased | [20] |

| Arabidopsis thaliana (GolS2 Overexpressor) | Leaves | Non-stress | Raffinose | Significantly increased | [20] |

Regulatory and Signaling Pathways

The expression of GolS genes is a key regulatory point in this compound metabolism and is controlled by complex signaling networks, particularly in response to abiotic stress. One of the best-characterized pathways involves Heat Shock Factors (HSFs).

Under conditions of heat or oxidative stress, Heat Shock Factor A2 (HsfA2) is activated in Arabidopsis.[3] Activated HSFs form trimers, translocate to the nucleus, and bind to specific cis-regulatory elements known as Heat Shock Elements (HSEs) in the promoter regions of target genes.[13] The GolS1 and GolS2 genes in Arabidopsis have been identified as direct targets of this regulation.[3][13] This binding event initiates the transcription of GolS genes, leading to the synthesis of GolS protein and subsequent accumulation of this compound and raffinose, which contribute to cellular protection and stress tolerance.[13][18]

Key Experimental Protocols

Accurate quantification of this compound and its related metabolites, enzymes, and genes is essential for studying its metabolism. Below are detailed methodologies for key experiments.

Protocol 1: Quantification of this compound and RFOs by HPAEC-PAD

This method is highly sensitive and specific for the quantification of carbohydrates.

-

Metabolite Extraction:

-

Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Add 1 mL of 80% (v/v) ethanol and vortex thoroughly.

-

Incubate at 80°C for 30 minutes to inactivate endogenous enzymes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction on the pellet with another 0.5 mL of 80% ethanol.

-

Pool the supernatants and evaporate to dryness under a vacuum.

-

Re-dissolve the dried extract in a known volume (e.g., 500 µL) of ultrapure water.

-

Filter the sample through a 0.22 µm syringe filter before analysis.

-

-

Chromatographic Analysis:

-

System: A high-performance anion-exchange chromatography system (e.g., Dionex DX-500) coupled with a pulsed amperometric detector (PAD) and a gold electrode.[21]

-

Column: A CarboPac™ PA1 or MA1 column is typically used for RFO and this compound separation, respectively.[21]

-

Mobile Phase: An isocratic or gradient elution with sodium hydroxide (e.g., 10-200 mM NaOH) is used to separate the carbohydrates.

-

Detection: Pulsed amperometric detection provides high sensitivity for non-UV-absorbing carbohydrates.

-

Quantification: Concentrations are determined by comparing peak areas to those of authentic standards (this compound, raffinose, etc.) run under the same conditions.

-

Protocol 2: Assay of this compound Synthase (GolS) Activity

This protocol measures the rate of this compound formation from its substrates.

-

Crude Protein Extraction:

-

Grind 0.5 g of plant tissue to a fine powder in liquid nitrogen.[21]

-

Homogenize the powder in an ice-cold extraction buffer (e.g., 1.5 mL of 50 mM HEPES-NaOH pH 7.0, 2 mM DTT, 4 mM MnCl₂).[21]

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

The resulting supernatant is the crude enzyme extract. Determine its protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Reaction:

-

Prepare a reaction mixture (100 µL total volume) containing: 50 mM HEPES-NaOH (pH 7.0), 4 mM MnCl₂, 1 mM UDP-galactose, and 5 mM myo-inositol.[21]

-

Pre-incubate the crude enzyme extract with the reaction mixture (without substrates) at 30°C for 15 minutes.

-

Initiate the reaction by adding the substrates (UDP-galactose and myo-inositol).

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding 200 µL of ice-cold 100% ethanol.[21]

-

-

Product Quantification:

-

Centrifuge the terminated reaction mixture to pellet precipitated protein.

-

Analyze the supernatant for the product, this compound, using the HPAEC-PAD method described in Protocol 1.

-

Enzyme activity is typically expressed as nmol of this compound produced per mg of protein per minute.

-

Conclusion and Future Perspectives

This compound metabolism is a cornerstone of plant physiology, with its significance spanning from fundamental processes of carbon allocation to critical mechanisms of environmental resilience. The tissue- and organ-specific regulation of this compound synthase isoforms allows plants to fine-tune the production of RFOs for transport, storage, or stress protection as needed. The strong correlation between GolS expression, this compound accumulation, and enhanced tolerance to abiotic stresses makes this pathway a prime target for agricultural biotechnology.

Future research should focus on elucidating the precise, non-overlapping functions of the various GolS isoforms found in many plant species. A deeper understanding of the upstream signaling components that regulate GolS expression beyond HSFs will open new avenues for intervention. Ultimately, the targeted manipulation of this compound metabolism—enhancing its activity in vegetative tissues to improve drought tolerance or modulating its levels in seeds to improve nutritional quality—holds significant promise for developing next-generation crops capable of thriving in a changing global climate.